3-((tert-ブトキシカルボニル)アミノ)-2-ナフトエ酸

説明

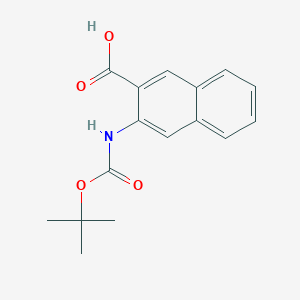

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid: is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

科学的研究の応用

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis where the Boc group serves as a protecting group for amines

Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its structural properties.

Industry: Employed in the production of fine chemicals and pharmaceuticals due to its stability and reactivity under controlled conditions

作用機序

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds typically target specific amino acid residues, enabling the formation of peptide bonds.

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid involves its interaction with its targets, primarily through the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be removed (deprotected) using trifluoroacetic acid (TFA), which generally requires large excesses and reaction times ranging from 2-16 hours depending on the substrate .

Biochemical Pathways

The biochemical pathways affected by 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid are related to peptide synthesis. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is the formation of peptides through the process of peptide synthesis . The compound, as a Boc-protected amino acid, enables the formation of peptide bonds between specific amino acid residues.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . For example, the ionic liquid environment has been shown to have a beneficial effect on the deprotection of Boc amino acids, providing scope for carrying out high-temperature organic reactions .

生化学分析

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. For instance, it can be used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions . The interactions between 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid and enzymes such as proteases and peptidases are essential for its function in biochemical reactions, as these enzymes can selectively remove the Boc group under specific conditions .

Cellular Effects

The effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . Additionally, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For example, the Boc group can be selectively cleaved by strong acids, leading to the formation of a free amine group that can participate in further chemical reactions . This selective cleavage is crucial for the compound’s role in peptide synthesis and other biochemical applications . Additionally, 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid in laboratory settings are important considerations for its use in biochemical research. Over time, the compound can undergo degradation, particularly under acidic or basic conditions . This degradation can affect its long-term effects on cellular function, as the breakdown products may have different biochemical properties . In in vitro and in vivo studies, the temporal effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid are monitored to ensure its stability and efficacy in various experimental conditions .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes . In some cases, high doses of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can result in toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes . These dosage effects are carefully studied in animal models to determine the optimal concentration for various applications .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biochemical compounds . The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This transport and distribution are essential for the compound’s function in biochemical reactions, as it needs to reach specific cellular targets to exert its effects .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification . This subcellular localization is crucial for the compound’s role in various biochemical processes and its overall function in cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid typically involves the protection of the amino group on 2-naphthoic acid. This can be achieved by reacting 2-naphthoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are optimized for larger scale synthesis. This includes the use of flow microreactor systems which enhance efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions: 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Boc deprotection is typically achieved using TFA or HCl in solvents like dichloromethane or ethyl acetate

Major Products:

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: The free amine form of the compound after Boc deprotection.

類似化合物との比較

3-((tert-Butoxycarbonyl)amino)benzeneboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group protecting an amino group but differ in the backbone structure

Uniqueness: 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the aromaticity and stability of the naphthalene ring are advantageous .

生物活性

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid (Boc-Nap) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Boc-Nap is characterized by the presence of a naphthoic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Boc-Nap exhibits its biological activity primarily through interactions with various enzymes and proteins. Research indicates that compounds with similar naphthoic acid structures can act as inhibitors for specific enzymes, including monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids .

Key Mechanisms:

- Enzyme Inhibition : Boc-Nap has been shown to inhibit MAGL, leading to increased levels of endocannabinoids, which may have implications for pain management and anti-inflammatory effects.

- Protein Interaction : The compound can bind to specific proteins, affecting their function and activity. This interaction is essential for understanding its role in proteomics and drug design.

Antimicrobial Activity

The antibacterial properties of Boc-Nap derivatives have been explored extensively. For instance, studies have demonstrated that naphthoic acid derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the naphthoic acid core can enhance antibacterial efficacy .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Boc-Nap | Staphylococcus aureus | 0.195 |

| Boc-Nap | Escherichia coli | 0.250 |

Antiproliferative Activity

Recent investigations into the antiproliferative effects of Boc-Nap on cancer cell lines have shown promising results. The compound demonstrated significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and HT29 (colon cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 7.1 |

| HT29 | 8.5 |

Case Studies

- MAGL Inhibition Study : A series of naphthyl amide derivatives were synthesized, among which Boc-Nap showed high inhibition of MAGL with a pIC50 value of 7.1. This study highlights the potential for developing reversible MAGL inhibitors based on the naphthoic acid scaffold .

- Antibacterial Evaluation : In a comparative study, Boc-Nap derivatives were tested against four bacterial strains. The results indicated that certain modifications significantly improved antibacterial activity compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituents on the Naphthoic Acid : The presence of bulky groups like the tert-butoxycarbonyl enhances solubility and stability.

- Amino Group Modifications : Alterations in the amino group can affect binding affinity towards target proteins and enzymes, influencing biological activity.

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCLHPCNVVTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589218 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887242-59-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。